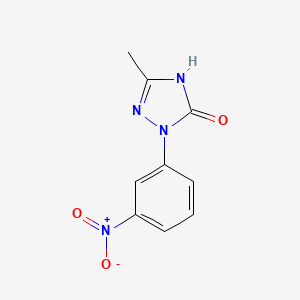
5-Methyl-2-(3-nitrophenyl)-1H-1,2,4-triazol-3(2H)-one
Cat. No. B8702419
Key on ui cas rn:
97538-37-9
M. Wt: 220.18 g/mol
InChI Key: KQHAMBITCFATGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04980480
Procedure details


To a stirred, warm (40° C.) solution of 66.2 g (0.37 mole) of acetaldehyde 3-nitrophenylhydrazone (compound 40, FIG. 5) in one liter of acetic acid was added a solution of 30.0 g (0.37 mole) of potassium cyanate in 75 ml of water. The reaction mixture was cooled to 20° C. and stirred for 30 minutes. An aqueous 5% sodium hypochlorite solution (600 ml) was added to the mixture during a 30 minute period while maintaining a temperature of 20° C. A precipitate formed during the addition. After this addition was complete, the mixture was diluted with one liter of water and was filtered; the filtrate was saved for further use. The filter cake was triturated with a solution of ethyl acetate:n-heptane (1:1) and was filtered. The solid thus collected was dried under reduced pressure to yield 52.4 g of 4,5-dihydro-3-methyl-1-(3-nitrophenyl)-1,2,4-triazol-5(1H)-one.
Name
acetaldehyde 3-nitrophenylhydrazone
Quantity
66.2 g
Type
reactant
Reaction Step One

Name
compound 40
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
potassium cyanate
Quantity
30 g
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([NH:10][N:11]=[CH:12][CH3:13])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].[O-:14][C:15]#[N:16].[K+].Cl[O-].[Na+]>C(O)(=O)C.O>[CH3:13][C:12]1[NH:16][C:15](=[O:14])[N:10]([C:6]2[CH:7]=[CH:8][CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)[N:11]=1 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
acetaldehyde 3-nitrophenylhydrazone
|
|
Quantity
|
66.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)NN=CC
|
|
Name
|
compound 40
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)NN=CC
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
potassium cyanate
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]C#N.[K+]
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl[O-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining a temperature of 20° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A precipitate formed during the addition
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After this addition
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filter cake was triturated with a solution of ethyl acetate:n-heptane (1:1)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid thus collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was dried under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NN(C(N1)=O)C1=CC(=CC=C1)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 52.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 64.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
